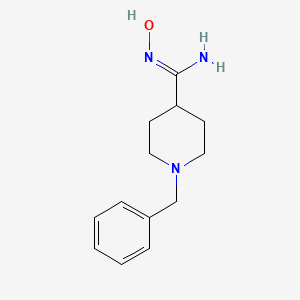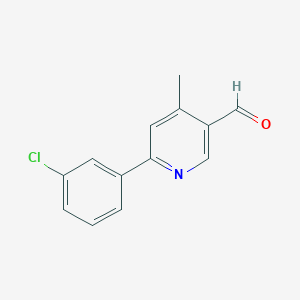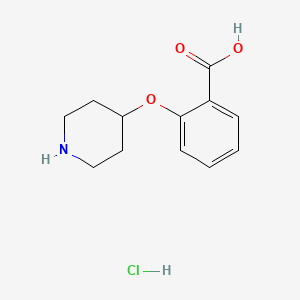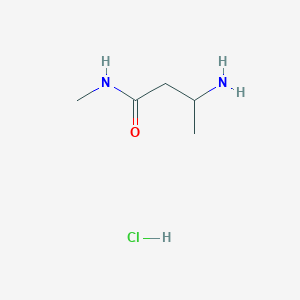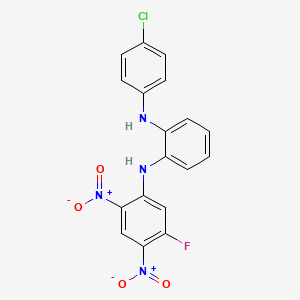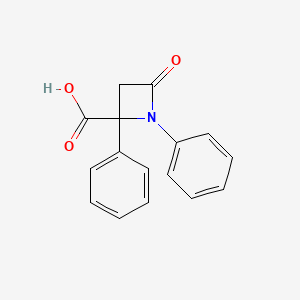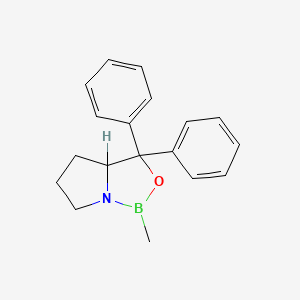
(R)-2-Methyl-CBS-oxazaborolidine
Vue d'ensemble
Description
®-2-Methyl-CBS-oxazaborolidine is a chiral catalyst widely used in asymmetric synthesis. It is known for its ability to induce high enantioselectivity in various chemical reactions, making it a valuable tool in the production of enantiomerically pure compounds. This compound is particularly notable for its application in the Corey-Bakshi-Shibata (CBS) reduction, a method used to reduce ketones to secondary alcohols with high enantiomeric excess.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Methyl-CBS-oxazaborolidine typically involves the reaction of ®-2-methyl-2,3-dihydro-1H-pyrrolo[1,2-c][1,3,2]oxazaborole with borane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of borane. The reaction conditions often include low temperatures to control the reactivity of borane and to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of ®-2-Methyl-CBS-oxazaborolidine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to obtain high-purity ®-2-Methyl-CBS-oxazaborolidine.
Analyse Des Réactions Chimiques
Types of Reactions: ®-2-Methyl-CBS-oxazaborolidine primarily undergoes reduction reactions, particularly in the reduction of ketones to secondary alcohols. It can also participate in other types of reactions, such as hydroboration and hydrosilylation, where it acts as a chiral catalyst to induce enantioselectivity.
Common Reagents and Conditions: The most common reagent used with ®-2-Methyl-CBS-oxazaborolidine is borane, which is essential for the CBS reduction. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent the decomposition of borane. Solvents such as tetrahydrofuran (THF) or toluene are often used to dissolve the reactants and facilitate the reaction.
Major Products: The major products formed from reactions involving ®-2-Methyl-CBS-oxazaborolidine are enantiomerically pure secondary alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
®-2-Methyl-CBS-oxazaborolidine has a wide range of applications in scientific research. In chemistry, it is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds. In biology, it is employed in the synthesis of chiral molecules that can be used as probes or drugs. In medicine, ®-2-Methyl-CBS-oxazaborolidine is utilized in the synthesis of active pharmaceutical ingredients (APIs) that require high enantiomeric purity. In industry, it is used in the production of fine chemicals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Methyl-CBS-oxazaborolidine involves the formation of a complex with borane, which then interacts with the substrate (e.g., a ketone) to facilitate its reduction. The chiral environment provided by the oxazaborolidine induces enantioselectivity, leading to the formation of a specific enantiomer of the product. The molecular targets and pathways involved in this process include the coordination of borane to the oxazaborolidine and the subsequent transfer of hydride to the substrate.
Comparaison Avec Des Composés Similaires
®-2-Methyl-CBS-oxazaborolidine is unique among chiral catalysts due to its high enantioselectivity and efficiency in asymmetric reductions. Similar compounds include other oxazaborolidines, such as (S)-2-Methyl-CBS-oxazaborolidine, which is the enantiomer of ®-2-Methyl-CBS-oxazaborolidine. Other related compounds include chiral boron-based catalysts and chiral phosphine-based catalysts. Compared to these, ®-2-Methyl-CBS-oxazaborolidine often provides higher enantioselectivity and is more versatile in its applications.
Propriétés
IUPAC Name |
1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKAFJQFKBASMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)
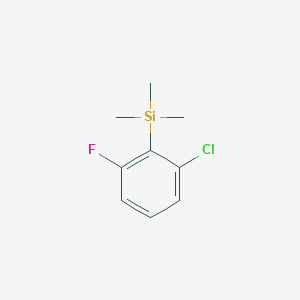

![(E)-3-(thiophen-2-yl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B3231955.png)
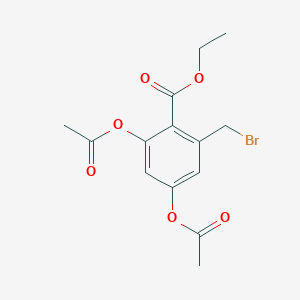
![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-](/img/structure/B3231967.png)
